Cas no 96203-70-2 (Pancratistatin)

Pancratistatin structure
Pancratistatin structure
Product Name:Pancratistatin
Numero CAS:96203-70-2
MF:C14H15NO8
MW:325.270804643631
CID:1001954
PubChem ID:441597
Update Time:2025-05-22

Pancratistatin Proprietà chimiche e fisiche

Nomi e identificatori

    • Pancratistatin
    • (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • Pancuronium Bromide
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
    • (+)-Pancratistatin
    • NSC 349156
    • Pancratistatine
    • NSC-349156
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
    • NCI60_003105
    • Q7130395
    • 96203-70-2
    • CHEBI:7906
    • SMP1_000217
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • DTXSID501315881
    • 4GUM4B7K5B
    • NSC349156
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
    • UNII-4GUM4B7K5B
    • MLS002701837
    • VREZDOWOLGNDPW-ALTGWBOUSA-N
    • B844009K070
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • NS00126096
    • CHEMBL419335
    • [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
    • SCHEMBL93612
    • C08535
    • HY-102010
    • CS-0022453
    • SMR001565430
    • GLXC-02877
    • DA-56579
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
    • Inchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
    • Chiave InChI: VREZDOWOLGNDPW-ALTGWBOUSA-N
    • Sorrisi: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Proprietà calcolate

  • Massa esatta: 325.08
  • Massa monoisotopica: 325.08
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 0
  • Complessità: 503
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 149A^2
  • XLogP3: -1.6

Proprietà sperimentali

  • Densità: 1.824
  • Punto di ebollizione: 661.426°C at 760 mmHg
  • Punto di infiammabilità: 353.818°C
  • Indice di rifrazione: 1.752
  • PSA: 148.71000
  • LogP: -1.89750

Pancratistatin Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P173600-0.5mg
Pancratistatin
96203-70-2
0.5mg
$ 145.00 2022-06-03
TRC
P173600-2.5mg
Pancratistatin
96203-70-2
2.5mg
$ 804.00 2023-09-06
TRC
P173600-5mg
Pancratistatin
96203-70-2
5mg
$ 1384.00 2023-09-06
TRC
P173600-.5mg
Pancratistatin
96203-70-2
5mg
$178.00 2023-05-17
MedChemExpress
HY-102010-1mg
Pancratistatin
96203-70-2
1mg
¥7000 2025-04-15
A2B Chem LLC
AY10075-2mg
Pancratistatin
96203-70-2 ≥98%
2mg
$1177.00 2024-07-18
A2B Chem LLC
AY10075-2.5mg
Pancratistatin
96203-70-2
2.5mg
$844.00 2023-12-29
A2B Chem LLC
AY10075-5mg
Pancratistatin
96203-70-2
5mg
$1366.00 2023-12-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_920642-2mg
Pancratistatin, 98%
96203-70-2 98%
2mg
¥12250.00 2025-04-11

Pancratistatin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Riferimento
Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene
Bingham, Tanner W.; Hernandez, Lucas W. ; Olson, Daniel G.; Svec, Riley L.; Hergenrother, Paul J.; et al, Journal of the American Chemical Society, 2019, 141(1), 657-670

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
Riferimento
A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction
Akai, Shoji; Kojima, Masaru; Yamauchi, Shunsuke; Kohji, Takahiro; Nakamura, Yutaka; et al, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C → rt
Riferimento
Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay
Pettit, George R.; Melody, Noeleen; Herald, Delbert L., Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Riferimento
First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems
Tian, Xinrong; Hudlicky, Tomas; Koenigsberger, Kurt, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
Riferimento
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation and functionalization of isocarbostyril alkaloids as anticancer agents
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Acetic acid ;  neutralized
Riferimento
Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin
Cagide-Fagin, Fernando; Nieto-Garcia, Olaia; Lago-Santome, Hugo; Alonso, Ricardo, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
Riferimento
Asymmetric Total Synthesis of (+)-Pancratistatin
Trost, Barry M.; Pulley, Shon R., Journal of the American Chemical Society, 1995, 117(40), 10143-4

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Riferimento
Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene
Hernandez, Lucas W. ; Pospech, Jola; Klockner, Ulrich; Bingham, Tanner W.; Sarlah, David, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
Synthesis of pancratistatin
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
Riferimento
Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene
Potter, Tyler J.; Ellman, Jonathan A., Organic Letters, 2017, 19(11), 2985-2988

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ;  2 h, -78 °C → 0 °C
Riferimento
A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block
Li, Min; Wu, Anmei; Zhou, Peijie, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

Pancratistatin Preparation Products

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti